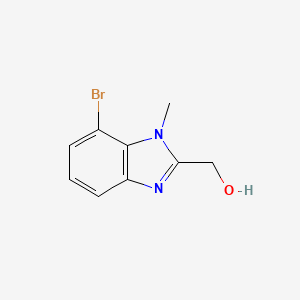
(7-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a methanol group at the 2nd position of the benzodiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can be achieved through various synthetic routes. One common method involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by the introduction of a methanol group at the 2nd position. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, (7-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (7-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanol group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-methyl-1H-1,3-benzodiazol-2-yl)methanol
- 7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 1H-1,3-benzodiazol-7-yl)methanol
Uniqueness: The presence of the bromine atom at the 7th position and the methanol group at the 2nd position distinguishes (7-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol from other similar compounds
Eigenschaften
Molekularformel |
C9H9BrN2O |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
(7-bromo-1-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-4,13H,5H2,1H3 |
InChI-Schlüssel |
ZMCJUUMOWQUDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1C(=CC=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


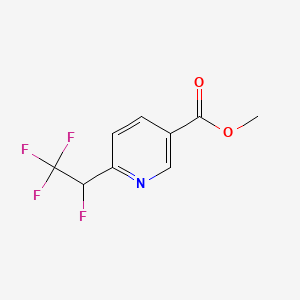
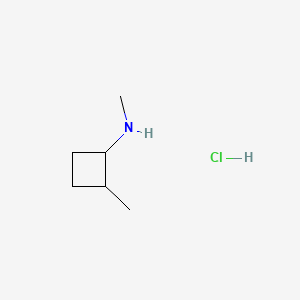
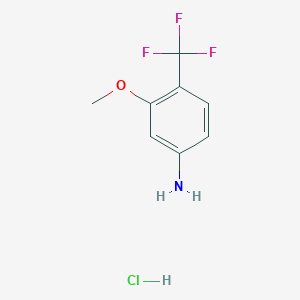

![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)


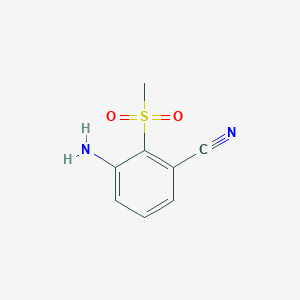
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)


